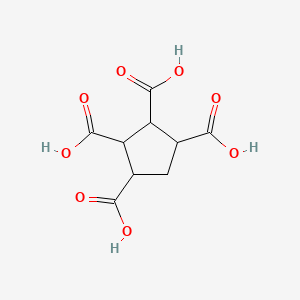Cyclopentane-1,2,3,4-tetracarboxylic acid
CAS No.: 3724-52-5
Cat. No.: VC1959634
Molecular Formula: C9H10O8
Molecular Weight: 246.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3724-52-5 |
|---|---|
| Molecular Formula | C9H10O8 |
| Molecular Weight | 246.17 g/mol |
| IUPAC Name | cyclopentane-1,2,3,4-tetracarboxylic acid |
| Standard InChI | InChI=1S/C9H10O8/c10-6(11)2-1-3(7(12)13)5(9(16)17)4(2)8(14)15/h2-5H,1H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) |
| Standard InChI Key | WOSVXXBNNCUXMT-UHFFFAOYSA-N |
| SMILES | C1C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
| Canonical SMILES | C1C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Introduction
Physical and Chemical Properties
Basic Identification
Cyclopentane-1,2,3,4-tetracarboxylic acid is an organic compound with the molecular formula C9H10O8. It is characterized by a cyclopentane ring backbone with four carboxylic acid groups positioned at the 1, 2, 3, and 4 carbon atoms of the ring. The compound is registered under several CAS numbers, including 3786-91-2, with various stereoisomeric forms being identified in the literature .
Physical Properties
The physical properties of cyclopentane-1,2,3,4-tetracarboxylic acid are summarized in the following table:
Chemical Structure
Cyclopentane-1,2,3,4-tetracarboxylic acid possesses a rich and complex structural profile. The molecule contains:
-
A five-membered cyclopentane ring as the core structure
-
Four carboxylic acid (-COOH) groups attached at positions 1, 2, 3, and 4 of the ring
-
A total of 27 bonds, including 17 non-hydrogen bonds
-
4 multiple bonds, specifically double bonds associated with the carboxylic acid groups
Stereochemistry
Stereoisomers
The stereochemistry of cyclopentane-1,2,3,4-tetracarboxylic acid is particularly interesting due to the presence of multiple stereogenic centers. Various stereoisomers have been identified and characterized:
-
cis,cis,cis,cis-1,2,3,4-Cyclopentanetetracarboxylic acid (where all carboxylic groups are on the same face of the cyclopentane ring)
-
(1R,2R,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid
-
(1S,2S,3R,4R)-cyclopentane-1,2,3,4-tetracarboxylic acid
Conformational Flexibility
Research has demonstrated that the cyclopentane-1,2,3,4-tetracarboxylic acid molecule exhibits significant conformational flexibility. This flexibility is manifested in the ability of the molecule to adopt different conformations, which plays a crucial role in its coordination behavior with metal ions and in the formation of metal-organic frameworks .
The meso form of the compound can be converted into pairs of enantiomers by breaking the mirror plane of symmetry. Specifically, the (1R,2S,3S,4R)- and (1S,2R,3R,4S)- enantiomers have been observed in metal-organic frameworks, highlighting the compound's ability to undergo conformational changes during coordination processes .
Synthesis Methods
Traditional Approaches
While the search results don't provide a direct synthesis method for cyclopentane-1,2,3,4-tetracarboxylic acid, they do offer insights into related compounds' synthesis that can be adapted. For instance, the synthesis of trans-cyclopentane-1,2-dicarboxylic acid involves a three-step process:
-
Formation of tetraethyl pentane-1,1,5,5-tetracarboxylate from diethyl malonate and 1,3-dibromopropane
-
Cyclization of the tetra ester
This approach could potentially be modified to introduce additional carboxylic acid groups at the 3 and 4 positions.
Modern Synthetic Routes
Recent patents describe preparation methods for cyclopentane tetracarboxylic acid derivatives, such as the dianhydride form. These methods are characterized by:
One such approach involves using maleic anhydride and cyclopentadiene as starting materials, followed by ozonolysis and subsequent transformations to yield the desired tetracarboxylic acid or its derivatives .
Chemical Reactivity
Complexation with Metal Ions
A distinctive feature of cyclopentane-1,2,3,4-tetracarboxylic acid is its ability to form stable complexes with various metal ions. The compound has been reported to form:
-
1:1 complexes with aluminum (III), yttrium (III), and gallium (III)
-
Metal-organic frameworks with transition metals like manganese and cadmium
The four carboxylic acid groups can undergo partial or complete deprotonation, allowing the molecule to adopt multiple coordination modes with metal ions. This versatility in coordination behavior makes cyclopentane-1,2,3,4-tetracarboxylic acid an excellent ligand for designing diverse coordination architectures.
Formation of Derivatives
The reactivity of the carboxylic acid groups allows for the formation of various derivatives, including:
-
Esters: Through esterification reactions with alcohols
-
Amides: Through amidation reactions with amines
-
Anhydrides: Through dehydration of adjacent carboxylic acid groups
-
Dianhydrides: Which can serve as precursors for specialty polymers
One notable derivative is the tetrakis-diisobutylamide (C41H78N4O4, MW: 691.1 g/mol), where all four carboxylic acid groups have been converted to diisobutylamide functionalities .
Applications in Materials Science
Metal-Organic Frameworks
Cyclopentane-1,2,3,4-tetracarboxylic acid has found significant application in the synthesis of metal-organic frameworks (MOFs). Four novel coordination frameworks have been reported:
-
[Mn2(cptc)(2,2′-bpy)(H2O)]·H2O
-
[Mn2(cptc)(phen)(H2O)]·H2O
-
[Mn4(cptc)2(phen)4(H2O)2]·3H2O
These MOFs exhibit diverse structural features, from layered architectures to three-dimensional pillar-layered structures. The presence of different enantiomers in these frameworks correlates with the relative stability of different conformations of the cyclopentane-1,2,3,4-tetracarboxylic acid ligand .
Chiral Structures
An intriguing aspect of cyclopentane-1,2,3,4-tetracarboxylic acid's application in materials science is its ability to form chiral structures despite starting from a meso form. By breaking the mirror plane of symmetry, the meso-cptc ligand can be converted into two pairs of enantiomers in metal-organic frameworks. This property opens possibilities for applications in enantioselective separation and catalysis .
Research Developments
Stereochemical Studies
Recent research has focused on understanding the stereochemical aspects of cyclopentane-1,2,3,4-tetracarboxylic acid, particularly how different enantiomers behave in coordination compounds. The presence probability of different enantiomers in metal-organic frameworks has been found to correlate with the relative stability of different conformations of the ligand .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume